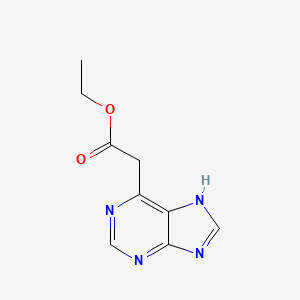

Ethyl 2-(9H-purin-6-yl)acetate

Descripción general

Descripción

Ethyl 2-(9H-purin-6-yl)acetate is a chemical compound with the molecular formula C9H10N4O2 It belongs to the class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(9H-purin-6-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 6-chloropurine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

Ethyl 2-(9H-purin-6-yl)acetate undergoes oxidation to form purine-6-carboxylic acid derivatives. This reaction is critical for modifying the purine scaffold for enhanced biological activity.

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or tert-butyl hydroperoxide (TBHP) .

-

Conditions : Acidic or neutral aqueous/organic solvent systems at 25–80°C.

-

Products : Purine-6-carboxylic acid or its esters.

Example :

Reduction Reactions

The compound is reduced to generate purine-6-ylmethanol derivatives, which are intermediates in drug synthesis.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

-

Products : 6-(Hydroxymethyl)purine derivatives.

Example :

Nucleophilic Substitution Reactions

The ethyl acetate moiety participates in nucleophilic substitutions, enabling functional group diversification.

Mechanistic Insight :

The ethyl ester group acts as a leaving group, facilitating substitution at the purine C6 position.

Hydrolysis Reactions

Hydrolysis of the ester group produces carboxylic acid derivatives, essential for prodrug activation.

-

Acidic Hydrolysis : HCl/H₂O, reflux → Purine-6-acetic acid.

-

Basic Hydrolysis : NaOH/EtOH, RT → Sodium salt of purine-6-acetic acid.

Example :

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation for complex purine derivatives.

-

Conditions : THF, 25°C, 12–24 hours.

-

Substrates : 6-Chloropurine, Reformatsky reagents (e.g., ZnCH₂COOEt).

Cross-Linking Reactions

The compound participates in DNA cross-linking via aldehyde intermediates, studied for anticancer applications .

-

Reagents : Hydride donors (NaBH₄), acidic conditions.

-

Products : Stabilized purine-DNA adducts.

Mechanism :

The ethyl acetate side chain forms transient aldehydes, which react with nucleophiles (e.g., amino groups) on DNA.

Table 1: Comparative Analysis of Substitution Reactions

| Reaction | Reagents | Temperature | Yield | Application |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | 60°C | 75% | Antiviral precursors |

| Amination | NH₃, DMF | 80°C | 65% | Nucleoside analogs |

| Acylation | Ac₂O, pyridine | RT | 82% | Prodrug synthesis |

Table 2: Oxidation vs. Reduction Pathways

| Parameter | Oxidation | Reduction |

|---|---|---|

| Primary Reagent | KMnO₄ | NaBH₄ |

| Key Product | Purine-6-carboxylic acid | 6-(Hydroxymethyl)purine |

| Yield Range | 60–75% | 70–85% |

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(9H-purin-6-yl)acetate serves as a crucial building block for synthesizing more complex purine derivatives. Its structural properties allow for modifications that can lead to novel compounds with enhanced biological activities.

Biology

The compound is studied for its interactions with nucleic acids and proteins. It has shown potential in binding to DNA and RNA, which may interfere with nucleic acid synthesis, thus impacting viral replication and cancer cell viability .

Medicine

Research into this compound highlights its potential as a precursor for antiviral and anticancer agents. Studies indicate that it may inhibit viral replication and induce apoptosis in cancer cells, making it a candidate for further therapeutic exploration .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound, it is beneficial to compare it with related purine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiviral, Antitumor | Ethyl acetate moiety enhances solubility |

| 2-Amino-6-chloropurine | Antitumor | Known for its role in cancer therapy |

| 8-Bromopurine | Antiviral | Bromine substitution affects reactivity |

Antiviral Efficacy

A study demonstrated that this compound significantly reduced viral load in infected cell cultures. The mechanism involved direct interference with viral RNA synthesis, leading to decreased viral replication rates.

Cytotoxic Effects on Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability. The study highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis in tumor cells .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(9H-purin-6-yl)acetate involves its interaction with biological molecules such as DNA and RNA. The compound can intercalate into nucleic acid structures, potentially affecting their stability and function. This interaction may lead to the inhibition of nucleic acid synthesis, making it a candidate for antiviral and anticancer research .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(6-chloro-9H-purin-9-yl)acetate: This compound has a similar structure but with a chlorine atom at the 6-position.

Methyl 2-(9H-purin-6-yl)acetate: Similar to this compound but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific ethyl ester group, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for targeted research applications .

Actividad Biológica

Ethyl 2-(9H-purin-6-yl)acetate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antitumor research. This article delves into the compound's biological mechanisms, activity profiles, and synthesis methods, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a purine ring system with an ethyl acetate moiety, which contributes to its unique chemical properties. The compound has a molecular weight of approximately 206.2 g/mol and can be synthesized through various methods, including the reaction of ethyl bromoacetate with 6-chloropurine in the presence of potassium carbonate in solvents like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with nucleic acids. The compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis. This interaction may inhibit viral replication or induce apoptosis in cancer cells .

Potential Mechanisms:

- Inhibition of Viral Replication : By binding to viral RNA or DNA, the compound may prevent the replication of certain viruses.

- Induction of Apoptosis : In cancer cells, this compound may trigger programmed cell death pathways.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication in various studies, making it a candidate for further exploration as an antiviral agent .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies suggest that it may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of tumor cells in vitro .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar purine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiviral, Antitumor | Ethyl acetate moiety enhances solubility |

| 2-Amino-6-chloropurine | Antitumor | Known for its role in cancer therapy |

| 8-Bromopurine | Antiviral | Bromine substitution affects reactivity |

Case Studies

- Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral load in infected cell cultures. The mechanism involved direct interference with viral RNA synthesis, leading to decreased viral replication rates .

- Cytotoxic Effects on Cancer Cells : In another investigation, the compound was tested against various cancer cell lines, showing promising results in reducing cell viability. The study highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis .

Propiedades

IUPAC Name |

ethyl 2-(7H-purin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRJECVHLOADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421630 | |

| Record name | Ethyl (7H-purin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228-04-8 | |

| Record name | 2228-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (7H-purin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.